2,3,4-Tribromothiophene

Overview

Description

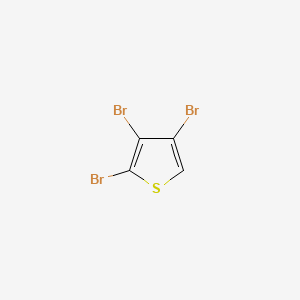

2,3,4-Tribromothiophene is a heterocyclic compound with the molecular formula C4HBr3S . It contains a five-membered sulfur-containing ring with three bromine atoms attached.

Molecular Structure Analysis

The molecular structure of 2,3,4-Tribromothiophene consists of a five-membered ring containing one sulfur atom and four carbon atoms. Three of the carbon atoms are substituted with bromine atoms . The molecular weight is 320.828 .Chemical Reactions Analysis

There is a study that discusses the halogen dance reactions of bromothiophenes, including 2,3,4-Tribromothiophene . The study proposes a new bromo-bridged transition state and presents a comprehensive cascade-like pattern for base-catalyzed halogen dance in its entirety .Physical And Chemical Properties Analysis

2,3,4-Tribromothiophene is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Halogen Dance Reactions

2,3,4-Tribromothiophene plays a significant role in the study of halogen dance reactions . These reactions are utilized by synthetic chemists to build substituted heterocyclic target molecules . The compound has been used to propose eight possible isomerization and disproportionation paths . This research has shed light on a dynamic domino mechanism which dominates the realm of nonaqueous strongly basic medium, organic chemistry, reactions .

Autocatalytic Activity

The compound exhibits substantial autocatalytic activity . This catalytic edge is gained by a delicate balance between H acidity and Br electrophilicity, which endows both kinetic stability and autocatalytic activity .

Molecular Studies

2,3,4-Tribromothiophene is used in molecular studies due to its unique structure . Its molecular weight is 320.828 and its IUPAC Standard InChI is InChI=1S/C4HBr3S/c5-2-1-8-4 (7)3 (2)6/h1H .

Mass Spectrometry

The compound is used in mass spectrometry studies . Its unique mass spectrum can be used to identify and analyze it in various chemical mixtures .

Chemical Synthesis

2,3,4-Tribromothiophene is used as a starting material or intermediate in the synthesis of other chemical compounds .

Research and Development

Due to its unique properties, 2,3,4-Tribromothiophene is often used in research and development laboratories for the synthesis and study of new compounds .

Safety and Hazards

2,3,4-Tribromothiophene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

2,3,4-tribromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3S/c5-2-1-8-4(7)3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXQFDMBZUQHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185335 | |

| Record name | 2,3,4-Tribromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3141-25-1 | |

| Record name | 2,3,4-Tribromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Tribromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Tribromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-tribromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,3,4-tribromothiophene considered a valuable synthetic building block?

A: 2,3,4-Tribromothiophene serves as a versatile precursor for various substituted thiophene derivatives. Its value stems from the reactivity of the bromine atoms, which can be selectively replaced through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction [, ]. This allows chemists to introduce different substituents at specific positions on the thiophene ring, creating a diverse array of potentially useful molecules.

Q2: What is significant about the site-selective Suzuki-Miyaura reactions involving 2,3,4-tribromothiophene?

A: Researchers have achieved the first site-selective Suzuki-Miyaura reactions using 2,3,4-tribromothiophene []. This selectivity is crucial as it allows for the controlled synthesis of specific isomers, such as 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. Controlling the substitution pattern on the thiophene ring is essential for fine-tuning the properties and potential applications of the resulting molecules.

Q3: Beyond Suzuki-Miyaura reactions, what other synthetic transformations can be performed with 2,3,4-tribromothiophene?

A: Apart from cross-coupling reactions, 2,3,4-tribromothiophene undergoes regioselective metal-halide exchange reactions []. This allows for the introduction of various alkyl or trimethylsilyl groups at the 2- and 5- positions of the thiophene ring, further expanding the diversity of accessible derivatives.

Q4: Are there any structural features of 2,3,4-tribromothiophene that have been characterized?

A: Yes, the crystal structure of 2,3,4-tribromothiophene has been determined []. It exists as two essentially planar molecules in the asymmetric unit. The crystal packing reveals bifurcated C—H⋯Br hydrogen bonds linking the molecules into chains, and weak Br⋯Br interactions contribute to the formation of undulating sheets within the crystal lattice.

Q5: What are the future implications of research on 2,3,4-tribromothiophene and related compounds?

A: Continued research on 2,3,4-tribromothiophene and its derivatives has the potential to unlock new synthetic routes for creating tailored thiophene-based materials []. This could lead to advancements in areas such as organic electronics, pharmaceuticals, and materials science where thiophene-containing compounds often exhibit desirable properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.